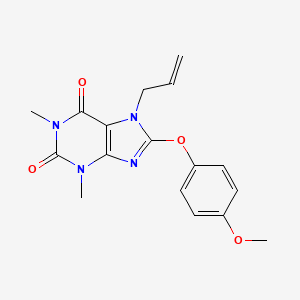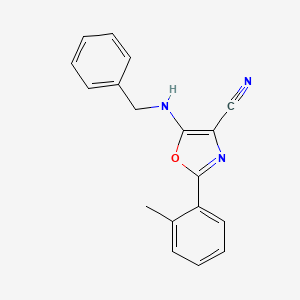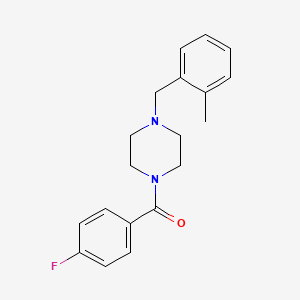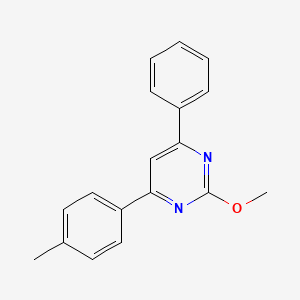
7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as AMPP, is a compound that has been widely studied for its potential applications in scientific research. This compound is a purine derivative and has been found to exhibit several interesting properties that make it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood. However, several studies have suggested that this compound exerts its anti-tumor effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. Specifically, 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to inhibit the activity of cyclin-dependent kinases, which are important regulators of the cell cycle.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been found to exhibit several other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of phosphodiesterase enzymes, which are involved in the regulation of cyclic nucleotide signaling pathways. Additionally, 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to enhance the release of dopamine, a neurotransmitter that plays a key role in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its high potency and selectivity. This compound has been found to exhibit potent anti-tumor activity at relatively low concentrations, making it a promising candidate for further development. Additionally, 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to be relatively stable and easy to work with in lab settings.
However, there are also some limitations associated with the use of 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments. For example, this compound is relatively expensive and may not be readily available in some research settings. Additionally, the mechanism of action of 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, which may limit its potential applications in certain research areas.
Orientations Futures
There are several potential future directions for research on 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One promising area of research is the development of novel drug formulations that incorporate this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and to identify potential targets for therapeutic intervention. Finally, more research is needed to explore the potential applications of 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in other areas of scientific research, such as neuroscience and immunology.
Méthodes De Synthèse
The synthesis of 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be achieved through several methods. One of the most commonly used methods involves the reaction of 8-bromo-7-allyl-1,3-dimethylxanthine with 4-methoxyphenol in the presence of a base such as potassium carbonate. This reaction results in the formation of 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione as a white crystalline powder.
Applications De Recherche Scientifique
7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Several studies have shown that 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exhibits anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and melanoma.
Propriétés
IUPAC Name |
8-(4-methoxyphenoxy)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-5-10-21-13-14(19(2)17(23)20(3)15(13)22)18-16(21)25-12-8-6-11(24-4)7-9-12/h5-9H,1,10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHYDOOMXVERDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=C(C=C3)OC)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-methoxyphenoxy)-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5779157.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B5779165.png)


![1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5779183.png)

![2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5779189.png)

![4-({4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5779212.png)



methanone](/img/structure/B5779267.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5779268.png)